

## Coefficient of friction for different Duralloy formulations

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An In-Depth Technical Guide to the Frictional Properties of **Duralloy** Formulations

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coefficient of friction and related tribological properties for materials marketed under the "**Duralloy**" trade name. It has come to light that "**Duralloy**" is a brand used by several distinct manufacturers for different classes of materials, including metallic coatings, engineering plastics, and powder coatings. This document addresses each formulation type separately, presenting available data, outlining typical experimental protocols, and visualizing testing workflows.

#### **DURALLOY®: Thin Dense Chromium Coating**

The **DURALLOY**® process, offered by Aalberts Surface Treatment, creates an extremely hard, thin, and precise metallic chromium layer on a substrate.[1][2][3][4][5] This coating is designed to protect against friction, fretting, and vibration corrosion, thereby enhancing the wear resistance of the underlying material.[1][3][4] While specific quantitative data for the **DURALLOY**® brand is not publicly available in datasheets, its tribological properties are characteristic of hard chromium plating.

#### **Frictional Data Summary**

Quantitative friction data for the specific **DURALLOY**® coating is not provided by the manufacturer. However, data for generic hard chromium coatings provides a valuable reference



point. The coefficient of friction is highly dependent on variables such as the substrate, surface finish, counterpart material, load, and environment.[6]

Material Formulation	Counterpart Material	Test Condition	Coefficient of Friction (Static)	Source
DURALLOY® (Thin Chromium)	Steel	Run-in	Reduction in friction coefficients reported	[1]
Hard Chrome (Representative)	Steel	Dry, Static	~0.21	[6]

#### **Experimental Protocols for Chromium Coatings**

The tribological properties of hard chromium coatings are typically evaluated using standardized wear and friction tests.

- 1.2.1. Pin-on-Disk Test (ASTM G99): This is a common method for determining wear rate and friction characteristics.[7]
- Apparatus: A pin or ball of a standard material (e.g., steel) is brought into contact with a
  rotating disk coated with the chromium formulation.
- Procedure: A specific normal load is applied to the pin as the disk rotates at a constant speed for a set number of cycles or duration.
- Data Acquisition: A load cell continuously measures the tangential frictional force. The wear rate is determined by measuring the material loss from the disk (e.g., via profilometry of the wear track) and/or the pin.[7]
- Calculation: The coefficient of friction ( $\mu$ ) is calculated as the ratio of the frictional force (F) to the normal force (N).
- 1.2.2. Taber Abrasion Test (ASTM D4060): This test measures the abrasion resistance of a coating.[7]

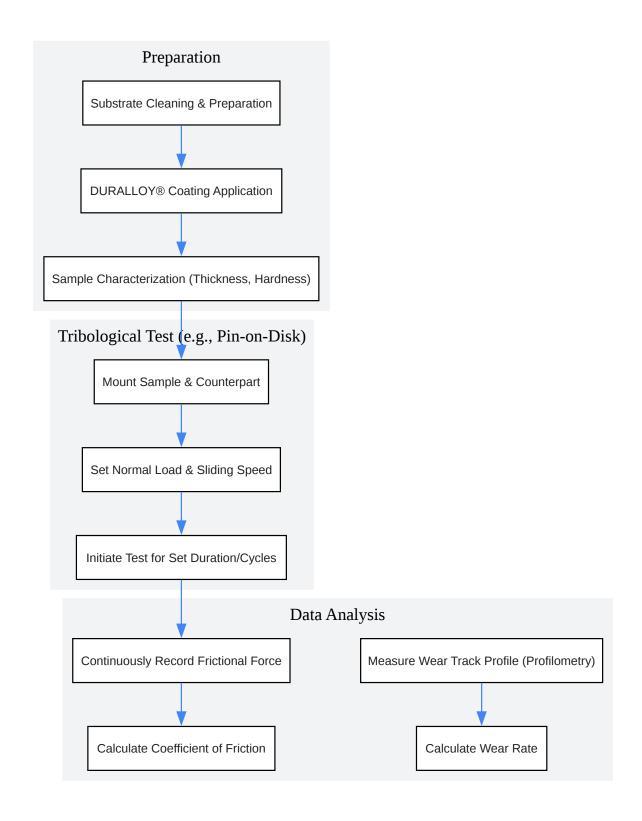


- Apparatus: A coated panel is mounted on a turntable that rotates at a fixed speed. Two abrasive wheels are lowered onto the surface under a specific load.[7]
- Procedure: The panel rotates, and the wheels abrade the surface.
- Data Acquisition: Wear is quantified by measuring the weight loss of the panel after a defined number of cycles. The "Taber Wear Index" is often reported as the weight loss per 1000 cycles under a specific load.

#### **Visualization: Tribological Testing Workflow**

The following diagram illustrates a generalized workflow for evaluating the coefficient of friction and wear resistance of a coating.





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Caption: Generalized workflow for tribological testing.



### **Duraloy™: Engineering Plastic Formulations**

American High Performance Seals offers a range of "Duraloy" materials, which are specially formulated engineering plastics and proprietary polymeric alloys for seals and bearings.[8][9] These materials are designed for applications requiring low friction and high wear resistance.[8] [9]

#### **Frictional Data Summary**

While specific formulations are described as having a "low wear rate and coefficient of friction," quantitative data is not available in the product literature.[8] Therefore, representative data for common classes of engineering plastics used in tribological applications is provided for context.

Material Formulation	Description	Representative Coefficient of Friction (vs. Steel)
Duraloy 3724	Proprietary polymeric alloy for low-friction applications.[8]	Data not publicly available
Duraloy 3789	Proprietary internally lubricated thermoplastic.[8]	Data not publicly available
Duraloy 4736	Proprietary polymeric alloy for low-friction applications.[8]	Data not publicly available
Generic Unfilled Polymers	(e.g., PA, POM)	0.2 - 0.6[10]
Generic Fluorocarbons	(e.g., PTFE, FEP)	0.05 - 0.25[10]
PTFE-Filled Acetal	Internally lubricated composite	~0.17 (vs. ~0.35 for unfilled Acetal)[11]

### **Experimental Protocols for Engineering Plastics**

The tribological properties of polymers are highly sensitive to test parameters such as load, sliding speed, temperature, and counterpart surface roughness.[12][13]

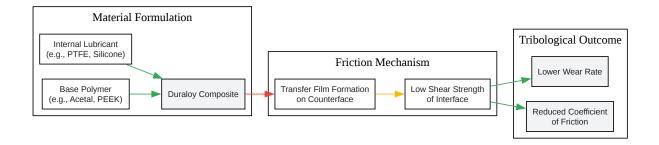
2.2.1. Pin-on-Disk or Block-on-Ring Method: This is the most common configuration for testing plastics.



- Apparatus: A polymer pin or block is pressed against a rotating metal (typically steel) disk or ring.[14]
- Procedure: The test is conducted under controlled load and speed. Friction and temperature may be monitored continuously. Tests can be run under dry or lubricated conditions.
- Data Acquisition: Frictional force is measured to calculate the coefficient of friction. Wear is determined by measuring the dimensional change or weight loss of the polymer sample over time.[14] A key output for polymers is the specific wear rate (K), often expressed in mm<sup>3</sup>/Nm.

#### **Visualization: Polymer Friction Logic**

The following diagram illustrates the relationship between material properties and tribological outcomes for self-lubricating polymers.



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Caption: Logic of internally lubricated polymer friction.

# Other "Duralloy" Formulations Protech Group DURALLOY™ (PVC Powder Coating)

This product line consists of PVC-grade thermoplastic powder coatings.[15][16] The technical data sheets provide mechanical properties like hardness (Shore A), tensile strength, and elongation but do not list a coefficient of friction.[15] Generally, PVC is not considered a low-friction material unless specifically formulated with lubricants.



#### **Duraloy Technologies (High-Temperature Alloys)**

This company produces heat-resistant nickel-chromium alloys for severe high-temperature service.[17] The primary design considerations are creep strength, and resistance to oxidation and carburization at temperatures up to 2200°F (1204°C).[17]

Frictional Properties: Tribological data for these specific alloys are not published. However, research on similar nickel-based superalloys at elevated temperatures (500-800°C) shows that friction and wear behavior are dominated by the formation of oxide layers ("glazes") on the contact surfaces.[18][19] These layers can act as lubricious films, leading to a decrease in the coefficient of friction under stable high-temperature conditions.[18][19] The wear mechanisms at these temperatures are complex, involving a combination of abrasive, adhesive, and oxidative wear.[18]

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